5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole
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Overview
Description
5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole is a complex organic compound characterized by the presence of sulfonyl and fluorophenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached through electrophilic aromatic substitution reactions, using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(Sec-butylsulfonyl)-2-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazole: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.
5-(Sec-butylsulfonyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Similar structure but with methylphenyl groups instead of fluorophenyl groups.
Uniqueness
The presence of fluorophenyl groups in 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole imparts unique electronic properties, potentially enhancing its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H17F2NO5S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-butan-2-ylsulfonyl-2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazole |
InChI |
InChI=1S/C19H17F2NO5S2/c1-3-12(2)28(23,24)19-18(29(25,26)16-10-8-15(21)9-11-16)22-17(27-19)13-4-6-14(20)7-5-13/h4-12H,3H2,1-2H3 |
InChI Key |
ZCXLMXWSRIUXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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